molecular formula C8H10N4 B2370039 2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine CAS No. 37658-17-6

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine

Cat. No. B2370039
CAS RN: 37658-17-6
M. Wt: 162.196
InChI Key: ZVTDMBPKEIREKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is an aromatic heterocyclic compound with the molecular formula C8H10N4 and a molecular weight of 162.19 . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is 1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4,10H,1,9H2,2H3 . This indicates the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring.


Physical And Chemical Properties Analysis

“2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” is a solid substance . It has a molecular weight of 162.19 and is typically stored at room temperature .

Scientific Research Applications

Anti-Inflammatory Applications

  • A study conducted by Aggarwal et al. (2015) focused on the design of novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines as COX-2 inhibitors. These compounds were synthesized and tested for their anti-inflammatory activity in vivo using a rat paw edema assay. The results indicated potent anti-inflammatory effects up to the 4th hour of the study (Aggarwal et al., 2015).

Supramolecular Structure Analysis

  • Borbulevych (2010) performed X-ray crystallography to determine the structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The study revealed insights into hydrogen bonding and π–π stacking interactions in the crystal, contributing to understanding the compound’s supramolecular architecture (Borbulevych, 2010).

Antimicrobial Activity

  • Sirakanyan et al. (2021) synthesized new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and evaluated their antimicrobial properties. Some compounds exhibited significant antimicrobial activity, highlighting the potential of pyrazolo[1,5-a]pyrimidin derivatives in antimicrobial research (Sirakanyan et al., 2021).

Synthesis Techniques

  • Kaping et al. (2020) developed an efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ultrasound. This study provided insights into innovative synthesis methods for similar compounds (Kaping et al., 2020).

Anticancer Activity

  • Abdellatif et al. (2014) explored the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity. These compounds showed promising results against the MCF-7 human breast adenocarcinoma cell line, indicating their potential in cancer therapy (Abdellatif et al., 2014).

Serotonin Receptor Antagonism

  • Ivachtchenko et al. (2011) synthesized a series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines and analyzed their antagonistic activity on the 5-HT6 serotonin receptor. This study contributes to the understanding of receptor-ligand interactions in neurological disorders (Ivachtchenko et al., 2011).

Safety And Hazards

The safety information for “2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine” indicates that it should be handled in a well-ventilated place, with suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-c]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7-4-6(2)11-12(7)8(9)10-5/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDMBPKEIREKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NN2C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.